R-(-)-2,5-Dimethoxy-4-bromoamphetamine
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Overview
Description
R-(-)-2,5-Dimethoxy-4-bromoamphetamine is a psychoactive compound belonging to the phenethylamine class. It is known for its hallucinogenic properties and has been studied for its potential effects on the central nervous system. This compound is structurally related to other well-known hallucinogens such as mescaline and 2,5-dimethoxy-4-iodoamphetamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-2,5-Dimethoxy-4-bromoamphetamine typically involves the bromination of 2,5-dimethoxyamphetamine. The process begins with the preparation of 2,5-dimethoxyamphetamine, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
R-(-)-2,5-Dimethoxy-4-bromoamphetamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine or iodine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and pathways.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Utilized in the development of new psychoactive substances and as a tool for studying drug-receptor interactions.
Mechanism of Action
The mechanism of action of R-(-)-2,5-Dimethoxy-4-bromoamphetamine involves its interaction with serotonin receptors in the brain. The compound acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The molecular targets and pathways involved include the serotonin receptor signaling pathway, which plays a crucial role in the compound’s psychoactive effects.
Comparison with Similar Compounds
R-(-)-2,5-Dimethoxy-4-bromoamphetamine is similar to other compounds in the phenethylamine class, such as:
Mescaline: A naturally occurring hallucinogen found in certain cacti.
2,5-Dimethoxy-4-iodoamphetamine: Another synthetic hallucinogen with similar effects.
2,5-Dimethoxy-4-methylamphetamine: A compound with similar structural features but different pharmacological properties.
Uniqueness
What sets this compound apart is its specific substitution pattern and its unique interaction with serotonin receptors, which contribute to its distinct psychoactive profile.
Properties
CAS No. |
43061-15-0 |
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Molecular Formula |
C11H16BrNO2 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
(2R)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/t7-/m1/s1 |
InChI Key |
FXMWUTGUCAKGQL-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1OC)Br)OC)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)N |
Origin of Product |
United States |
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